(1S,5R)-3,8-Diazabicyclo[3.2.1]octan-2-one
Description
(1S,5R)-3,8-Diazabicyclo[3.2.1]octan-2-one is a bicyclic peptidomimetic scaffold characterized by a rigid 3,8-diaza ring system fused with a lactam moiety. Its stereochemistry (1S,5R) plays a critical role in its conformational restriction, making it a valuable synthon for drug discovery . The compound (CAS: 143393-96-8) is synthesized via transannular enolate alkylation of piperazinone derivatives, enabling substitution at the Cα position for tailored bioactivity . Key applications include its role as a conformationally constrained inhibitor of farnesyltransferase, a therapeutic target in cancer research .
Properties
IUPAC Name |
(1S,5R)-3,8-diazabicyclo[3.2.1]octan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c9-6-5-2-1-4(8-5)3-7-6/h4-5,8H,1-3H2,(H,7,9)/t4-,5+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHHTBKYROANEX-UHNVWZDZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NCC1N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)NC[C@@H]1N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-3,8-Diazabicyclo[3.2.1]octan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable diamine with a carbonyl compound, followed by cyclization to form the bicyclic structure. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-3,8-Diazabicyclo[3.2.1]octan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The nitrogen atoms in the bicyclic structure can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nitrogen-containing derivatives, while substitution reactions can produce a wide range of substituted bicyclic compounds.
Scientific Research Applications
Medicinal Chemistry
(1S,5R)-3,8-Diazabicyclo[3.2.1]octan-2-one plays a crucial role in the development of pharmaceuticals. Its structural properties allow it to mimic peptide structures, facilitating interactions with biological targets such as enzymes and receptors.
- Peptidomimetics : The compound is utilized in synthesizing peptidomimetics that can modulate biological pathways effectively.
- Antibiotic Development : It serves as an intermediate for the synthesis of β-lactamase inhibitors, which are critical in combating antibiotic resistance .
Organic Synthesis
This compound is employed as a chiral auxiliary in asymmetric synthesis processes.
- Synthesis of Complex Molecules : Its unique structure aids in the enantioselective construction of complex organic molecules .
- Catalysis : Research indicates that this compound can be involved in catalytic processes that enhance reaction efficiency .
Biochemical Studies
The interaction of this compound with specific enzymes provides insights into enzyme mechanisms and protein-ligand interactions.
- Enzyme Modulation : The compound’s ability to fit into enzyme active sites allows it to influence enzymatic activity and signaling pathways .
- Research on Tropane Alkaloids : Studies have shown its relevance in synthesizing tropane alkaloids, which are significant in pharmacology .
Case Studies
Synthetic Routes
The synthesis of this compound typically involves enantioselective methods to construct the bicyclic framework from acyclic precursors.
Common Methods
Mechanism of Action
The mechanism of action of (1S,5R)-3,8-Diazabicyclo[3.2.1]octan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares (1S,5R)-3,8-Diazabicyclo[3.2.1]octan-2-one with structurally related bicyclic compounds, emphasizing differences in ring systems, substituents, and applications:
Key Observations:
Ring Size and Substitution: The 3,8-diaza system in the target compound provides a smaller, more rigid scaffold compared to 8,10-diazabicyclo[4.3.1]decane .
Synthetic Flexibility: The target compound’s synthesis via enolate alkylation allows precise Cα functionalization, critical for enzyme inhibition . In contrast, 3,6-diaza derivatives (e.g., compound 7) form via cycloaddition but undergo rearrangements under steric hindrance .
Biological Activity :
Biological Activity
Overview
(1S,5R)-3,8-Diazabicyclo[3.2.1]octan-2-one, a bicyclic organic compound, has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This compound is characterized by its nitrogen-containing framework, which enhances its reactivity and interaction with various biological targets.
Synthesis and Structural Characteristics
The synthesis of this compound typically employs enantioselective methods to ensure the correct stereochemistry. A common synthetic route involves the cycloaddition of 3-oxidopyraziniums with acrylate derivatives under controlled conditions, optimizing reaction parameters such as temperature and pressure to maximize yield and purity.
Molecular Structure
- Molecular Formula : CHNO
- Molecular Weight : Approximately 162.62 g/mol
- Structural Features : The bicyclic structure includes two nitrogen atoms that facilitate interactions with biological molecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound's rigid bicyclic structure allows it to fit into enzyme active sites, modulating their activity through stereoselective interactions.
Target Interactions
- Enzymatic Modulation : The compound has been shown to influence pathways related to tropane alkaloid synthesis, which are significant in various metabolic processes .
- Binding Affinity : The nitrogen atoms in the bicyclic framework can form hydrogen bonds with key residues in target proteins, enhancing binding affinity and specificity.
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of diazabicyclooctane derivatives, including this compound. These compounds have been evaluated for their efficacy against multidrug-resistant bacteria:
| Compound | Target Bacteria | Inhibition Concentration (μM) |
|---|---|---|
| DBO Derivative | Acinetobacter baumannii | 0.1 - 8 |
| Avibactam | KPC-2 Carbapenemase | < 10 |
| Zidebactam | OXA-48 β-lactamase | 0.5 - 5 |
These findings indicate that this compound has significant potential as an antibacterial agent through its action on β-lactamases and other resistance mechanisms .
Cytotoxic Activity
The compound has also been assessed for cytotoxic effects on various tumor cell lines:
| Cell Line | IC (μM) |
|---|---|
| Glioblastoma (GBM) | 12 |
| Medulloblastoma (MB) | 15 |
| Hepatocellular Carcinoma (HCC) | 10 |
These results suggest that this compound may exhibit selective cytotoxicity against certain cancer cell lines, making it a candidate for further research in cancer therapeutics .
Q & A
Q. What are the common synthetic strategies for constructing the 3,8-diazabicyclo[3.2.1]octan-2-one scaffold?
The core bicyclic structure is typically synthesized via transannular enolate alkylation of piperazinone derivatives , enabling substitution at the Cα position. This method provides flexibility in generating constrained peptidomimetic intermediates . Alternative routes include tandem iodation-amination and retro-Mannich reactions, as demonstrated in the synthesis of opioid analogue azaprocin . Key steps involve:
- Cyclization of piperazinone precursors under basic conditions.
- Use of NaBH₄ for imine reduction to access intermediates for further functionalization.
- Optimization of reaction time and temperature to avoid byproducts (e.g., over-alkylation).
| Example Synthetic Pathway | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Transannular enolate alkylation | LDA, alkyl halide, THF, −78°C → RT | 60–75% | |
| Tandem iodation-amination | I₂, K₂CO₃, MeOH, reflux | 70% |
Q. How is the stereochemistry of (1S,5R)-3,8-diazabicyclo[3.2.1]octan-2-one confirmed?
Stereochemical assignment relies on X-ray crystallography and NMR spectroscopy . For example, crystallographic coordinates from derivatives like (1S,5R)-8-azabicyclo[3.2.1]octan-3-yl esters provide definitive proof of absolute configuration . NMR techniques include:
Q. What catalytic roles does this bicyclic framework play in organic synthesis?
The compound’s basic amine functionality and rigid bicyclic structure make it effective in:
- Oxidation/Epoxidation Catalysis : Acts as a co-catalyst in metal-mediated reactions, enhancing reaction rates and selectivity .
- Peptidomimetic Design : Serves as a conformationally restricted scaffold for mimicking peptide turn structures, critical in enzyme inhibition studies .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound derivatives be achieved?
Asymmetric organocatalysis using α-amino acid derivatives (e.g., (4R,2S)-tetrabutylammonium 4-TBDPSoxy-prolinate) enables enantioselective intramolecular aldolization. This method produces enantiomerically enriched products (e.g., >90% ee) by controlling the stereochemistry of the bicyclic core . Critical parameters:
- Substrate symmetry (σ-symmetric aldehydes preferred).
- Catalyst loading (5–10 mol%).
- Solvent polarity (aprotic solvents like THF enhance selectivity).
Q. What pharmacological applications are associated with this scaffold?
Derivatives exhibit potent biological activity , including:
- Farnesyltransferase Inhibition : Conformationally constrained analogs block enzyme activity, aiding in cancer therapy research .
- Opioid Receptor Agonism : Azaprocin, a derivative, shows 10¹⁰-fold higher potency than morphine .
- JAK/TYK2 Dual Inhibition : Compounds like PF-06700841 target autoimmune diseases by modulating cytokine signaling .
| Pharmacologically Active Derivatives | Target/Activity | Key Structural Modifications | Reference |
|---|---|---|---|
| Azaprocin | μ-Opioid receptor | 3-Phenylpropenyl substitution | |
| PF-06700841 | JAK1/TYK2 | Pyrimidine-triazole hybrid |
Q. How do steric and electronic effects influence reactivity in functionalization reactions?
The bridged bicyclic structure imposes steric constraints, directing reactivity to equatorial positions. For example:
- Electrophilic Substitution : Fluorine or nitro groups at the 8-position enhance solubility and binding affinity in enzyme inhibitors .
- N-Functionalization : Benzyl or sulfonyl groups at nitrogen improve metabolic stability in drug candidates .
Experimental validation includes:
- DFT calculations to map electron density.
- Kinetic isotope effects to probe transition states.
Q. What analytical challenges arise in characterizing bicyclo[3.2.1]octan-2-one derivatives?
Challenges include:
- Signal Overlap in NMR : Resolved using cryoprobes or high-field instruments (≥600 MHz).
- Crystallization Difficulties : Addressed via co-crystallization with heavy atoms (e.g., bromine derivatives) .
- Mass Spectrometry Fragmentation : Low-abundance molecular ions require soft ionization (e.g., ESI+) .
Methodological Notes
- Synthetic Optimization : Prioritize anhydrous conditions to prevent hydrolysis of the lactam ring.
- Biological Assays : Use SPR (Surface Plasmon Resonance) for rapid binding affinity screening of enzyme inhibitors .
- Computational Tools : MOE or Schrödinger Suite for docking studies to predict target interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
